molecular formula C19H13F3N2O B14601714 N,N,N'-Tris(4-fluorophenyl)urea CAS No. 60252-75-7

N,N,N'-Tris(4-fluorophenyl)urea

Katalognummer: B14601714
CAS-Nummer: 60252-75-7
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: NTWNDGDIHLIVCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N’-Tris(4-fluorophenyl)urea is an organic compound characterized by the presence of three 4-fluorophenyl groups attached to a central urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-Tris(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with phosgene or a phosgene equivalent, followed by the addition of another equivalent of 4-fluoroaniline. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for N,N,N’-Tris(4-fluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N’-Tris(4-fluorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N,N,N’-Tris(4-fluorophenyl)urea include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of N,N,N’-Tris(4-fluorophenyl)urea depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenylurea derivatives .

Wissenschaftliche Forschungsanwendungen

N,N,N’-Tris(4-fluorophenyl)urea has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N,N’-Tris(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Eigenschaften

CAS-Nummer

60252-75-7

Molekularformel

C19H13F3N2O

Molekulargewicht

342.3 g/mol

IUPAC-Name

1,1,3-tris(4-fluorophenyl)urea

InChI

InChI=1S/C19H13F3N2O/c20-13-1-7-16(8-2-13)23-19(25)24(17-9-3-14(21)4-10-17)18-11-5-15(22)6-12-18/h1-12H,(H,23,25)

InChI-Schlüssel

NTWNDGDIHLIVCW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.